Ile-Gly
Description
Nomenclature and Chemical Identity of H-Ile-gly-OH
The precise identification of a chemical compound is foundational to scientific discourse. H-Ile-gly-OH is known by several names and is cataloged in numerous chemical databases, ensuring its unambiguous identification for researchers worldwide.
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for H-Ile-gly-OH is 2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetic acid. nih.gov This formal nomenclature provides a descriptive account of the molecule's structure, specifying the arrangement of its constituent atoms and functional groups. Other systematic names include 2-[(2-amino-3-methylpentanoyl)amino]acetic acid and 2-(2-amino-3-methylpentanamido)acetic acid. nih.govhmdb.cametaboage.info
To facilitate universal identification, H-Ile-gly-OH is assigned unique identifiers in various chemical databases. A prominent identifier is its PubChem Compound Identification (CID) number, which is 6992869. nih.gov It is also identified by the Chemical Abstracts Service (CAS) number 868-28-0. nih.gov These identifiers are crucial for retrieving accurate data and linking to a wealth of information across different platforms.
H-Ile-gly-OH Chemical Database Identifiers
| Database | Identifier |
|---|---|
| PubChem CID | 6992869 nih.gov |
| CAS Number | 868-28-0 nih.gov |
| ChEBI ID | CHEBI:74066 nih.gov |
H-Ile-gly-OH is a dipeptide composed of L-isoleucine and glycine (B1666218). nih.gov Isoleucine is a chiral amino acid possessing two stereogenic centers, which means it can exist in four different stereoisomeric forms. rsc.org The naturally occurring and most common form is L-isoleucine. rsc.orglibretexts.org Glycine, in contrast, is the only proteinogenic amino acid that is not chiral. libretexts.org The specific stereochemistry of the isoleucine component is critical as it dictates the three-dimensional structure of the dipeptide, which in turn influences its biological activity. numberanalytics.com The L-configuration is essential for recognition by many enzymes and receptors in biological systems. numberanalytics.com The full stereochemical name for the naturally occurring form is L-Isoleucylglycine. nih.gov
Contextualization of Dipeptides within Peptide Chemistry
Dipeptides, the simplest members of the peptide family, are organic compounds formed when two amino acids are joined by a peptide bond. numberanalytics.comwikipedia.org This bond is created through a condensation reaction between the carboxyl group of one amino acid and the amino group of another. numberanalytics.com
Dipeptides are more than just structural intermediates; they exhibit a range of biological activities and are involved in numerous physiological processes. numberanalytics.comresearchgate.net They are products of protein digestion and are absorbed in the intestines. wikipedia.org Some dipeptides have been shown to possess physiological or cell-signaling effects. hmdb.ca In research, dipeptides serve as valuable tools for studying protein structure and function. numberanalytics.com Their relative simplicity makes them ideal models for investigating complex biological interactions. taylorandfrancis.com Furthermore, their potential for biological activity has made them attractive targets in drug development and nutritional science. researchgate.netbachem.comontosight.ai Research has explored their roles in areas such as muscle metabolism and the aging process. frontiersin.orgnih.gov For instance, studies have noted changes in the levels of isoleucylglycine (B13387020) in the context of aging and muscle wasting conditions.
Properties of H-Ile-gly-OH
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H16N2O3 | nih.govnih.gov |
| Molecular Weight | 188.22 g/mol | nih.govnih.gov |
Historical Perspectives on the Study of Isoleucyl-Glycine Peptides
The study of peptides, including dipeptides like H-Ile-Gly-OH, has a rich history intertwined with the foundational discoveries in protein chemistry.
The journey of understanding dipeptides began in the early 20th century with the pioneering work of scientists like Emil Fischer, who made significant contributions to peptide chemistry and synthesis. numberanalytics.com While the specific timeline for the initial isolation of H-Ile-Gly-OH is not extensively documented in readily available literature, the identification of various dipeptides in biological samples has been a gradual process. For instance, research in the late 1960s and early 1970s focused on identifying bitter peptides from protein hydrolysates, with studies listing numerous dipeptides, including those containing isoleucine and glycine. ethz.ch
| Year | Milestone | Key Researchers/Findings |
| Early 20th Century | Foundational work on peptide chemistry and synthesis. | Emil Fischer numberanalytics.com |
| 1968-1970 | Isolation of bitter peptides from soy protein hydrolysate. | Fujimaki et al., Yamashita et al. ethz.ch |
| 1969 | Testing of synthetic dipeptides for bitter taste. | Kirimura et al. ethz.ch |
| 1971 | Systematic study on the relationship between peptide structure and bitterness. | Ney ethz.ch |
Initially, dipeptides were often viewed simply as breakdown products of proteins. nih.gov However, over time, the scientific community's interest in these small molecules has evolved significantly. Research has expanded from basic characterization to exploring their diverse biological activities and potential applications.
Early research was often centered on the fundamental properties of dipeptides, such as their taste. For example, H-Gly-Ile-OH was identified as a bitter-tasting compound in studies conducted in the late 1960s. ethz.ch
In recent decades, the focus has shifted towards the physiological roles and potential therapeutic applications of dipeptides. They are now recognized for their involvement in various biological processes and are no longer considered mere metabolic intermediates. numberanalytics.comnih.gov The development of advanced analytical techniques, such as metabolomics, has enabled the identification and quantification of dipeptides like H-Ile-Gly-OH in various biological samples, shedding light on their potential as biomarkers for different conditions. ersnet.org
The field has also seen a surge in research on the self-assembly properties of dipeptides, leading to the development of novel biomaterials. iucr.orgfrontiersin.org While much of this research has focused on aromatic dipeptides, there is growing interest in aliphatic and mixed aromatic-aliphatic dipeptides as well. iucr.org Furthermore, the synthesis of dipeptide analogs and isosteres is an active area of investigation, aiming to create compounds with enhanced stability or specific biological activities. researchgate.net
The evolution of research on dipeptides reflects a broader trend in biochemistry and medicinal chemistry, where small peptides are increasingly recognized for their significant and varied roles in biological systems. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-3-5(2)7(9)8(13)10-4-6(11)12/h5,7H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t5-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGDDTHMMVWVMV-FSPLSTOPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316190 | |
| Record name | L-Isoleucylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868-28-0 | |
| Record name | L-Isoleucylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Isoleucylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for H Ile Gly Oh
Chemical Synthesis Approaches for Dipeptides
The synthesis of dipeptides such as H-Ile-Gly-OH is accomplished through two primary methodologies: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS). Each approach has distinct protocols and strategic considerations for protecting reactive functional groups, activating the carboxyl group, and forming the crucial amide (peptide) bond.
Solution-Phase Peptide Synthesis (SPPS)
Solution-phase synthesis involves the reaction of protected amino acid derivatives in a suitable solvent. The intermediates are isolated and purified after each step before proceeding to the next reaction. sci-hub.seacs.org This classical approach remains valuable, particularly for the large-scale production of short peptides. scielo.br
The cornerstone of solution-phase peptide synthesis is the controlled formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This requires the use of protecting groups for the N-terminus and any reactive side chains, as well as a coupling reagent to activate the C-terminal carboxyl group. mdpi.com
Key steps and reagents include:
Protection: The N-terminal amino group of the first amino acid (in this case, Isoleucine) is protected, commonly with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z) group. The C-terminal carboxyl group of the second amino acid (Glycine) is often protected as an ester, such as a methyl or ethyl ester.
Activation and Coupling: The carboxylic acid of the N-protected isoleucine must be activated to facilitate the reaction with the amino group of the glycine (B1666218) ester. This is the most critical step, and various reagents have been developed for this purpose. mdpi.com The activation converts the carboxylic acid into a more reactive acylating intermediate. mdpi.com
Common traditional coupling reagents include carbodiimides, which facilitate the dehydration reaction to form the peptide bond.
| Coupling Reagent | Full Name | Notes |
| DCC | Dicyclohexylcarbodiimide (B1669883) | A widely used and cost-effective reagent. A major drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove. Often used with additives like HOBt to reduce racemization. bachem.com |
| EDC or EDAC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | A water-soluble carbodiimide. The resulting urea (B33335) byproduct is also water-soluble, simplifying purification through aqueous extraction. sci-hub.se |
| Additives | ||
| HOBt | 1-Hydroxybenzotriazole (B26582) | Used in conjunction with carbodiimides to suppress side reactions and minimize the risk of racemization at the activated carboxyl residue. sci-hub.semdpi.com |
| HONB | N-Hydroxy-5-norbornene-2,3-dicarboximide | An alternative additive to HOBt, used with reagents like DIC for rapid microwave-assisted synthesis. mdpi.com |
More recent methods have also employed Lewis acids, such as titanium tetrachloride (TiCl₄), as condensing agents in a pyridine-buffered medium to promote peptide bond formation. mdpi.com
The formation of the peptide bond between isoleucine and glycine presents a specific challenge due to the steric hindrance of isoleucine's β-branched side chain. This can slow down the coupling reaction and lead to lower yields or incomplete reactions. Research has focused on developing more potent coupling reagents and optimized conditions to overcome this hurdle.
Phosphonium (B103445) and Aminium Reagents: Reagents such as HATU, HBTU, and PyBOP are highly efficient and are often used for difficult couplings. sigmaaldrich.com They react with the carboxylic acid to form highly reactive activated esters (OAt or OBt esters), which then rapidly acylate the amino component. sigmaaldrich.com
Propylphosphonic Anhydride (B1165640) (T3P®): T3P® has emerged as a powerful and "green" coupling reagent for both solution and solid-phase synthesis. csic.esresearchgate.net It is noted for its high efficiency, generation of water-soluble byproducts, and minimal epimerization. researchgate.net Studies on the synthesis of a pentapeptide containing the Tyr-Ile-Gly sequence demonstrated that T3P® in solvents like 2-MeTHF or acetonitrile (B52724) (ACN) provided high yields, even for the challenging acylation involving the β-branched isoleucine. csic.es
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate peptide coupling reactions, often reducing reaction times from hours to minutes while maintaining high yields and chiral integrity. mdpi.com Protocols using reagents like DIC/HONB or TiCl₄ under microwave heating have proven effective for dipeptide synthesis. mdpi.com
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has become the standard method for peptide synthesis due to its simplicity, speed, and amenability to automation. scielo.briris-biotech.de In this technique, the peptide chain is assembled sequentially while anchored to an insoluble polymer support (resin). lifetein.com Excess reagents and soluble byproducts are easily removed by filtration and washing after each step. lifetein.com For the synthesis of H-Ile-Gly-OH, the C-terminal amino acid, Glycine, is first attached to the resin.
The choice of resin is critical as it determines the conditions required for the final cleavage of the peptide and the nature of the C-terminal group (in this case, a carboxylic acid).
Resin Types: For synthesizing peptides with a C-terminal carboxylic acid, Wang resin and 2-Chlorotrityl chloride (2-CTC) resin are most commonly used. bachem.combiotage.com
Wang Resin: This is a 4-alkoxybenzyl alcohol-based resin. bachem.com Loading the first amino acid can be challenging, but it is a standard choice for producing peptide acids. biotage.com Cleavage requires strong acid conditions, typically concentrated trifluoroacetic acid (TFA), which simultaneously removes most side-chain protecting groups. biotage.com
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive. Its significant advantage is that the finished peptide can be cleaved under very mild acidic conditions (e.g., 1-3% TFA or acetic acid), which leaves acid-labile side-chain protecting groups intact, yielding a fully protected peptide if desired. biotage.comresearchgate.net The steric bulk of the trityl group also minimizes side reactions during the loading of the first amino acid. biotage.com
Resin Loading: This term refers to the quantity of accessible functional groups on the resin, expressed in millimoles per gram (mmol/g). iris-biotech.de For synthesizing short peptides like a dipeptide, a resin with a higher loading can be used to maximize the yield per batch. iris-biotech.de However, for longer or more complex sequences, a lower loading is often preferred to minimize peptide aggregation. iris-biotech.de The loading capacity of a resin can be determined experimentally, for instance, by using UV-Vis spectroscopy to quantify the amount of an Fmoc-protected amino acid attached to the resin. acs.org The first amino acid (Fmoc-Gly-OH) is typically loaded onto the resin in the presence of a base like N,N-Diisopropylethylamine (DIPEA). scielo.brcsic.es
| Resin | Linker Type | Cleavage Conditions | Key Feature |
| Wang Resin | 4-alkoxybenzyl alcohol | Strong acid (e.g., 95% TFA) | Yields globally deprotected peptide acid. biotage.com |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Very mild acid (1-3% TFA) | Allows for cleavage of fully protected peptide acid. bachem.combiotage.com |
Two main chemical strategies, defined by the type of temporary protecting group used for the α-amino group (Nα), dominate SPPS: the Fmoc/tBu strategy and the Boc/Bzl strategy. peptide.com
Boc Strategy (tert-butyloxycarbonyl): This was the original strategy developed for SPPS.
Nα-Protection: The acid-labile Boc group is used for temporary N-terminal protection.
Deprotection: The Boc group is removed at each cycle using a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.com
Side-Chain Protection: More acid-stable groups, such as benzyl (B1604629) (Bzl) ethers/esters, are used for permanent side-chain protection.
Final Cleavage: Cleavage from the resin and removal of side-chain protecting groups requires a very strong, hazardous acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com
Fmoc Strategy (9-fluorenylmethyloxycarbonyl): This is now the most popular strategy due to its milder reaction conditions. lifetein.comiris-biotech.de
Nα-Protection: The base-labile Fmoc group is used for temporary N-terminal protection. lifetein.com
Deprotection: The Fmoc group is cleaved at each cycle using a mild base, typically a 20-50% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.com
Side-Chain Protection: Acid-labile groups, such as tert-butyl (tBu), are used for permanent side-chain protection.
Final Cleavage: The final peptide is cleaved from the resin and side-chain groups are removed simultaneously using a strong acid like TFA. peptide.com
The key advantage of the Fmoc/tBu strategy is its orthogonality; the protecting groups for the N-terminus (base-labile) and the side chains (acid-labile) are removed by completely different chemical mechanisms, preventing premature deprotection of side chains during synthesis. iris-biotech.de For the synthesis of H-Ile-Gly-OH, the Fmoc strategy would involve attaching Fmoc-Gly-OH to the resin, deprotecting with piperidine, coupling with Fmoc-Ile-OH, performing a final deprotection, and then cleaving the H-Ile-Gly-OH dipeptide from the resin with TFA.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protecting Group | Fmoc (Base-labile) lifetein.com | Boc (Acid-labile) peptide.com |
| Nα-Deprotection Reagent | Piperidine (mild base) peptide.com | TFA (moderate acid) peptide.com |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Very acid-stable (e.g., Bzl) |
| Final Cleavage Reagent | TFA (strong acid) peptide.com | HF, TFMSA (very strong acid) peptide.com |
| Key Advantage | Milder overall conditions, orthogonality iris-biotech.de | Can be better for some hydrophobic sequences peptide.com |
Coupling Reagents and Conditions for Isoleucine and Glycine
The formation of the peptide bond between isoleucine and glycine is a critical step that relies on the activation of the carboxylic acid group of a protected isoleucine derivative. A variety of coupling reagents and conditions have been developed to facilitate this reaction efficiently.
The synthesis of H-Ile-Gly-OH can be approached through Solid-Phase Peptide Synthesis (SPPS), where isoleucine is first anchored to a solid resin. Following the deprotection of the amino group, protected glycine is introduced and coupled using a suitable reagent. Common reagents for this step include carbodiimides like dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC).
In solution-phase synthesis, a predominant method involves the condensation of an N-protected L-isoleucine (e.g., N-Cbz-L-isoleucine) with a glycine ester, such as glycine ethyl ester. This reaction is facilitated by a coupling or activating agent. For instance, acetylene (B1199291) ethers like methoxy (B1213986) acetylene can be used as condensing agents, with reactions typically carried out in solvents such as ethyl acetate (B1210297) or ethanol (B145695) at temperatures between 50°C and 80°C to promote bond formation.
Modern peptide synthesis frequently employs in-situ activating reagents, which are favored for their ease of use and rapid reaction times, even with sterically hindered amino acids like isoleucine. sigmaaldrich.com These reagents are typically phosphonium or aminium salts that, in the presence of a base, convert the protected amino acid into a highly reactive species. sigmaaldrich.com Reagents such as HBTU, TBTU, HATU, and PyBOP are widely used. sigmaaldrich.compeptide.com The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to the reaction mixture is a common practice to enhance coupling efficiency and suppress side reactions. peptide.comresearchgate.net OxymaPure, in particular, is noted for its ability to increase efficiency and suppress racemization. researchgate.net
Recent developments have explored novel coupling promoters. For example, titanium tetrachloride (TiCl4) has been used to assist in the coupling of N-protected amino acids with amino acid esters under microwave heating, offering an alternative activation method. mdpi.com
Below is an interactive table summarizing common coupling reagents used in peptide synthesis.
Table 1: Common Coupling Reagents for Peptide Synthesis
| Reagent Class | Example Reagents | Activating Mechanism | Key Features | Citations |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Form O-acylisourea intermediate | Widely used, cost-effective; DCC can form insoluble urea byproduct. | |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Form active esters (OBt, OAt, Oxyma) | High efficiency, fast reaction times, low racemization. sigmaaldrich.compeptide.com Ideal for automated synthesizers due to stability in solution (except COMU). sigmaaldrich.com | sigmaaldrich.compeptide.com |
| Phosphonium Salts | PyBOP, PyAOP | Form active esters (OBt, OAt) | Highly effective, especially for difficult couplings and N-methylated amino acids. sigmaaldrich.compeptide.com | sigmaaldrich.compeptide.com |
| Other | Acetylene Ethers, TiCl4 | Various activation pathways | Used in specific solution-phase or microwave-assisted protocols. | mdpi.com |
Minimizing Side Reactions During Elongation (e.g., racemization, O-acylation)
During the elongation of the peptide chain, particularly when coupling sterically hindered amino acids like isoleucine, several side reactions can occur, compromising the purity and yield of the final product. The most significant of these are racemization and, in syntheses involving unprotected side chains, O-acylation.
Racemization: The loss of chiral integrity at the α-carbon of the activated amino acid is a major concern. For isoleucine, this can lead to the formation of the D-allo-isoleucine diastereomer. Several strategies are employed to suppress racemization:
Additive-Based Suppression: The use of additives like HOBt and, more effectively, OxymaPure is a standard method to minimize racemization during coupling. sigmaaldrich.comresearchgate.net OxymaPure is considered an exceptional reagent for this purpose. researchgate.net
Reagent Choice: The development of advanced coupling reagents like HATU and PyAOP, which form more reactive OAt esters, helps to achieve rapid coupling, thereby reducing the time the activated amino acid is susceptible to racemization. sigmaaldrich.com
Mixed Anhydride Method Control: When using the mixed carboxylic-carbonic acid anhydride method for coupling, which can be prone to side reactions with hindered residues like isoleucine, the choice of base and solvent is critical. cdnsciencepub.comcdnsciencepub.com Studies have shown that the combination of N-methylpiperidine as the base and dichloromethane (B109758) as the solvent is superior for minimizing urethane (B1682113) formation, a key side reaction. cdnsciencepub.comcdnsciencepub.comresearchgate.net Furthermore, using menthyl chloroformate instead of isobutyl chloroformate for anhydride formation has been shown to reduce racemization by half. cdnsciencepub.comcdnsciencepub.comresearchgate.net
N- to C-Directional Synthesis: While less common than the standard C- to N- synthesis, building the peptide in the N- to C- direction offers potential for minimizing racemization through different activation strategies, such as those employing thioacids or vinyl esters. nih.gov
Other Side Reactions:
Diketopiperazine Formation: Sequences involving glycine are susceptible to intramolecular cyclization to form diketopiperazines, especially after the dipeptide stage. iris-biotech.de This can be mitigated by using dipeptide building blocks or specialized protecting groups.
O-acylation: In syntheses where amino acids with hydroxyl groups (Ser, Thr, Tyr) are present without side-chain protection, unwanted acylation of the hydroxyl group can occur. nih.govacs.org Research into aqueous, microwave-assisted SPPS has shown that using the coupling reagent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) allows for efficient coupling without significant O-acylation, even without protecting the hydroxy side chains. nih.govacs.org
Aggregation: The growing peptide chain can aggregate, hindering subsequent coupling steps. The use of temporary backbone protecting groups like 2,4-Dimethylbenzyl (Dmb) on the amide nitrogen can disrupt aggregation and improve solubility, yield, and purity. iris-biotech.de
Table 2: Strategies to Minimize Side Reactions
| Side Reaction | Strategy | Mechanism/Rationale | Citations |
|---|---|---|---|
| Racemization | Use of additives (e.g., OxymaPure) | Forms a less reactive, more stable active ester, suppressing oxazolone (B7731731) formation. | researchgate.net |
| Racemization | Optimized base/solvent for mixed anhydride method (N-methylpiperidine/DCM) | Reduces urethane formation and racemization, particularly for hindered amino acids. | cdnsciencepub.comcdnsciencepub.comresearchgate.net |
| Racemization | Use of menthyl chloroformate | The nature of the chloroformate influences the ease of oxazolone formation, reducing racemization. | cdnsciencepub.com |
| O-acylation | Aqueous MW-SPPS with DMT-MM | Enables efficient coupling in water without the need for hydroxyl protecting groups. | nih.govacs.org |
| Aggregation | Backbone protection (e.g., Dmb group) | Increases solubility and prevents inter-chain aggregation. | iris-biotech.de |
| Diketopiperazine | Use of dipeptide building blocks | Bypasses the vulnerable dipeptide stage where cyclization is most likely. | iris-biotech.de |
Cleavage and Deprotection Strategies
Once the synthesis of the protected Ile-Gly sequence on the solid support is complete, the final step is to cleave the peptide from the resin and simultaneously remove any side-chain protecting groups.
This is most commonly achieved using a single "cleavage cocktail" containing a strong acid. rsc.orgrsc.org Trifluoroacetic acid (TFA) is the reagent of choice for this purpose in the widely used Fmoc/tBu strategy. rsc.org The peptide is treated with a high concentration of TFA, typically for 1 to 4 hours, to sever the bond to the resin and remove acid-labile protecting groups. thermofisher.com
The cleavage cocktail is not pure TFA; it includes scavengers to "mop up" reactive cationic species that are generated during the deprotection process and could otherwise cause unwanted modifications to sensitive amino acid residues like Tryptophan, Methionine, or Cysteine. rsc.orgthermofisher.com The exact composition of the cocktail depends on the amino acids present in the peptide. thermofisher.com
Common cleavage cocktails include:
Reagent R: TFA/thioanisole/1,2-ethanedithiol/anisole (90:5:3:2) researchgate.net
Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5) researchgate.net
Reagent B: TFA/phenol/water/triisopropylsilane (88:5:5:2) researchgate.net
For peptides attached to very acid-sensitive resins, such as a 2-chlorotrityl resin, much milder cleavage conditions can be used. researchgate.net A solution of acetic acid/trifluoroethanol/DCM allows for the cleavage of the peptide from the resin while leaving acid-labile side-chain protecting groups (like t-butyl esters) intact, which is useful for creating protected peptide fragments for further ligation. researchgate.net After cleavage, the crude peptide is typically precipitated from the acidic solution by adding cold, peroxide-free diethyl ether. thermofisher.com
Emerging Green Chemistry Approaches in Peptide Synthesis
In response to the environmental impact of traditional peptide synthesis, which relies heavily on hazardous solvents and reagents, significant research has focused on developing "greener" methodologies. advancedchemtech.com These approaches aim to reduce waste, improve safety, and increase atom economy. advancedchemtech.comnih.gov
Water-Based SPPS
Replacing traditional organic solvents like DMF and DCM with water is a primary goal of green peptide chemistry. advancedchemtech.comcsic.es Solid-phase peptide synthesis in aqueous media (ASPPS) has emerged as a viable, environmentally friendly alternative. rsc.org
Key developments in this area include:
Microwave-Assisted Aqueous Synthesis: Researchers have developed methods for SPPS using microwave assistance in aqueous conditions. nih.govacs.org This technique can accelerate coupling and deprotection steps. csic.es A notable study demonstrated the synthesis of a laminin-related peptide (H-Tyr-Ile-Gly-Ser-Arg-NH2) using an aqueous protocol without needing to protect the hydroxyl side chains of serine and tyrosine, which successfully prevented side reactions like O-acylation and racemization. nih.govacs.org
Water-Dispersible Reagents: A major challenge of water-based synthesis is the poor solubility of standard Fmoc-protected amino acids. csic.esacs.org To overcome this, researchers have created well-dispersible nanoparticles of Fmoc-amino acids by pulverizing them in a planetary ball mill. acs.org This technology has been successfully used to synthesize peptides on a resin in water. acs.org
Water-Soluble Protecting Groups: An alternative strategy is the design of new, water-soluble amino-protecting groups. The 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group was developed for this purpose, enabling an aqueous Fmoc/tBu-type synthesis. rsc.org
Solvent-Free Synthesis
An even more ambitious green approach is the elimination of solvents altogether. Mechanochemistry, which uses mechanical force to induce chemical reactions, has been successfully applied to peptide synthesis. acs.org
Ball-Milling: The first solvent-free method for creating a peptide bond was achieved using a ball-mill grinder. acs.org By grinding urethane-protected α-amino acid N-carboxyanhydride (UNCA) derivatives with amino acid esters or amides, chemists have successfully synthesized dipeptides (including the sweetener aspartame) and even a tripeptide without any solvent. acs.orgacs.org This method represents a significant step towards a more sustainable process. acs.org
Lactam Cleavage: Another innovative, solvent-free, and metal-free method involves the C–N bond cleavage of lactams. nih.gov This approach avoids the need for traditional condensation agents and their byproducts, exhibits high atom economy, and produces peptides in high yields without racemization. nih.gov
Enzymatic Synthesis of H-Ile-Gly-OH
Enzymatic peptide synthesis offers a powerful green alternative to purely chemical methods. It utilizes enzymes, typically proteases, as catalysts to form peptide bonds in a highly regio- and stereoselective manner. bachem.com This approach, often part of a chemo-enzymatic peptide synthesis (CEPS) strategy, eliminates the need for side-chain protecting groups and avoids racemization. bachem.com
The reaction is typically carried out in aqueous solutions or aqueous-organic co-solvent mixtures, which help to improve the solubility of the reactants and shift the thermodynamic equilibrium from hydrolysis towards synthesis. thieme-connect.de Serine and cysteine proteases, such as subtilisin or chymotrypsin, catalyze the acyl transfer from an activated amino acid ester (the acyl donor) to the amino group of a second amino acid (the nucleophile). thieme-connect.de
While a specific protocol for H-Ile-Gly-OH was not found, the feasibility of this reaction is strongly supported by related research. For example, the enzyme thermolysin has been successfully used as a catalyst to synthesize various protected di- and tripeptide esters, including Moz-Asn-This compound -OEt. nih.gov In this synthesis, thermolysin catalyzed the coupling between a protected asparagine and an isoleucine-glycine ester, demonstrating its ability to recognize isoleucine as a substrate and facilitate peptide bond formation with glycine. nih.gov This precedent suggests that a direct enzymatic coupling between a suitable isoleucine derivative and glycine is a viable synthetic strategy for producing H-Ile-Gly-OH.
Utilizing Proteases for Peptide Bond Formation
Enzymatic synthesis of peptide bonds often employs proteases in a kinetically controlled process. mdpi.com In this approach, the enzyme's natural hydrolytic function is reversed. The use of proteases like alcalase, trypsin, and α-chymotrypsin has been documented for dipeptide synthesis. tandfonline.comnih.gov The reaction mechanism involves the enzyme recognizing and binding to an acyl donor, followed by a nucleophilic attack from the amine group of the second amino acid to form the peptide bond. mdpi.com
The efficiency of protease-catalyzed synthesis is influenced by several factors, including the choice of enzyme, pH, temperature, and the solvent system. tandfonline.comnih.gov For instance, alkaline conditions are generally favorable for the aminolysis reaction due to the pKa of the amine groups. mdpi.com However, a high pH can also promote the unwanted hydrolysis of the starting materials. mdpi.com Organic solvents are often used to shift the reaction equilibrium toward synthesis rather than hydrolysis. researchgate.net Research has shown that conducting these reactions at subzero temperatures can further enhance the yield by favoring the aminolysis reaction and reducing secondary hydrolysis of the product. nih.gov
Table 1: Factors Influencing Protease-Catalyzed Dipeptide Synthesis
| Factor | Influence on Synthesis | Example Conditions | Citation |
|---|---|---|---|
| Enzyme | Specificity for substrates determines reaction rate and yield. | Alcalase, Trypsin, α-Chymotrypsin | tandfonline.com, nih.gov |
| pH | Affects the protonation state of the reacting amino groups. | Optimal pH can range from 8.0 to 10.0 depending on the enzyme. | tandfonline.com |
| Temperature | Influences reaction kinetics and enzyme stability. | 35°C is a common reaction temperature, but subzero temperatures (-20°C) can improve yields. | tandfonline.com, nih.gov |
| Solvent | Shifts equilibrium towards synthesis by reducing water activity. | Acetonitrile, Ethanol, DMF in combination with aqueous buffers. | nih.gov, tandfonline.com |
| Substrates | N-protected amino acids and amino acid esters are common. | N-acetyl-L-phenylalanine ethyl ester (acyl donor) and L-alaninamide (nucleophile). | nih.gov |
Biocatalytic Pathways for Dipeptide Generation
Biocatalytic generation of dipeptides can involve whole-cell systems, which leverages the cell's metabolic machinery to produce the desired compound. This approach can be advantageous as it may not require the purification of enzymes. Engineered microorganisms, such as Escherichia coli, can be developed to overproduce specific enzymes involved in peptide synthesis. nih.gov For instance, a whole-cell transformation process has been developed to produce D-p-hydroxyphenylglycine using D-hydantoinase and D-carbamoylase in E. coli. nih.gov By optimizing protein expression and engineering the cell wall to improve substrate uptake, the production yield can be significantly increased. nih.gov While not specific to H-Ile-gly-OH, these strategies demonstrate the potential of biocatalytic pathways for efficient dipeptide production. The use of biocatalysts is a growing field in the pharmaceutical industry for creating chiral molecules and complex intermediates. acs.org
Purification and Characterization Techniques in Synthetic Research
Following synthesis, rigorous purification and characterization are essential to ensure the identity and purity of H-Ile-gly-OH for research applications.
Chromatographic Methods (HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) is a primary technique for both the purification and purity assessment of synthetic peptides. jpt.com For peptides like H-Ile-gly-OH, reversed-phase HPLC (RP-HPLC) is commonly used, where the peptide is separated based on its hydrophobicity. wiley-vch.de A C18 column is a standard choice for this purpose. wiley-vch.de The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, with an acid such as trifluoroacetic acid (TFA) added to improve peak shape. wiley-vch.de
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the molecular weight of the synthesized peptide and identifying any impurities. jpt.comnih.govwaters.com The use of MS-compatible mobile phases, such as those containing formic acid instead of TFA, is sometimes necessary. For complex mixtures, hydrophilic interaction chromatography (HILIC) can be an alternative to reversed-phase methods, offering better retention for very polar compounds like underivatized amino acids. helixchrom.com
Spectroscopic Characterization (NMR, Mass Spectrometry)
Mass Spectrometry (MS) is a critical tool for confirming the molecular identity of H-Ile-gly-OH by providing its precise molecular weight. vulcanchem.com The expected monoisotopic mass for H-Ile-gly-OH (C₈H₁₆N₂O₃) is 188.1161 g/mol . nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. researchgate.net Both ¹H NMR and ¹³C NMR are used to elucidate the chemical environment of each atom in the molecule, confirming the correct connectivity and stereochemistry. scienceopen.com In ¹H NMR spectra of related dipeptides, specific chemical shifts and coupling constants would confirm the presence of the isoleucine and glycine residues and the peptide bond. scienceopen.com 2D NMR techniques like COSY and HSQC can be employed to resolve overlapping signals, which can be an issue in the aliphatic region of the isoleucine side chain.
Table 2: Key Analytical Techniques for H-Ile-gly-OH Characterization
| Technique | Purpose | Typical Information Obtained | Citation |
|---|---|---|---|
| RP-HPLC | Purification and Purity Assessment | Retention time, Peak purity (% area) | jpt.com, wiley-vch.de |
| LC-MS | Identification and Impurity Profiling | Molecular weight confirmation (m/z), Identification of co-eluting impurities | waters.com, nih.gov |
| Mass Spec | Molecular Weight Confirmation | Precise mass-to-charge (m/z) ratio | vulcanchem.com |
| NMR | Structural Elucidation | Chemical shifts (ppm), coupling constants (Hz), confirmation of atom connectivity | researchgate.net, scienceopen.com |
Purity Assessment for Research Applications
Ensuring the purity of a synthetic peptide is critical for the reliability of research data. jpt.com Peptide purity is typically determined by HPLC, quantifying the target peptide relative to any impurities present. jpt.com These impurities can include truncated sequences, deletion sequences, or products from side reactions that occurred during synthesis. jpt.com
A crucial aspect of purity for peptides is the enantiomeric (chiral) purity. nih.gov Undesirable D-isomers of the amino acids can be introduced as impurities from the starting materials or can be formed during the synthesis process itself through racemization. nih.govnih.gov Since D- and L-isomers have identical physical properties apart from their stereochemistry, specialized chiral chromatography methods are required for their separation and quantification. researchgate.netnih.gov LC-MS/MS methods have been developed for the rapid and accurate determination of the chiral purity of amino acids within a peptide after hydrolysis. nih.gov For research applications, a purity of ≥95% is often required.
Pharmacological and Therapeutic Research Perspectives
Potential as a Research Tool and Biochemical Probe
In the laboratory setting, H-Ile-Gly-OH serves as a valuable tool for fundamental biochemical research. Peptides are widely used for studying protein structure, function, and interactions, and simple dipeptides like Isoleucyl-glycine can act as building blocks or model substrates in these investigations. nbinno.com
One key area of its application is in the study of peptide transport mechanisms across biological membranes. mdpi.com The transport of di- and tri-peptides is a critical biological process, facilitated by specific transporters like the proton-coupled oligopeptide transporters (PepT1/2) and peptide/histidine transporters (PHT1/2). mdpi.com H-Ile-Gly-OH can be used as a probe to investigate the specificity and kinetics of these transport systems, which is crucial for understanding nutrient absorption and the bioavailability of peptide-based drugs.
Furthermore, dipeptides are instrumental in enzymology, often serving as substrates to characterize the activity and specificity of proteases and peptidases. peptide.co.jp For instance, the cleavage of a specific peptide bond by an enzyme can be monitored using H-Ile-Gly-OH or its derivatives, providing insights into the enzyme's mechanism of action. nih.gov Its simple, well-defined structure allows researchers to dissect complex enzymatic processes. The development of molecular probes based on peptide structures is also a strategy for designing enzyme inhibitors, which can be valuable for drug development. nih.gov
The physical and chemical properties of H-Ile-Gly-OH are also well-characterized, making it a useful standard in analytical applications.
Table 1: Physicochemical Properties of H-Ile-Gly-OH
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₆N₂O₃ |
| Average Molecular Weight | 188.22 g/mol |
| Theoretical pI | 7 |
| GRAVY (Grand Average of Hydropathy) | 2.05 |
Data sourced from peptide property calculators. novoprolabs.com
Investigation in Bioactive Materials and Tissue Engineering
The unique properties of peptides are being increasingly exploited in the design of novel biomaterials for tissue engineering and regenerative medicine. The incorporation of bioactive molecules like H-Ile-Gly-OH can enhance the functionality and biocompatibility of these materials.
Researchers are exploring the functionalization of polymeric scaffolds with short peptide sequences to mimic the extracellular matrix and promote specific cellular responses, such as adhesion, proliferation, and differentiation. While specific studies detailing the use of H-Ile-Gly-OH in this context are emerging, the principle is well-established with related peptides. The hydrophobic nature of the isoleucine side chain combined with the simplicity of glycine (B1666218) makes H-Ile-Gly-OH an interesting candidate for modifying polymer surfaces to control protein adsorption and subsequent cell behavior.
Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. In this process, the target molecule, or "template," is used during the polymerization process. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality. While direct evidence for H-Ile-Gly-OH is limited, dipeptides are excellent candidates for templates in molecular imprinting to create materials with selective binding capabilities. These "molecularly imprinted polymers" (MIPs) could be developed for use in biosensors, separation technologies, or as catalysts.
Exploration in Drug Delivery Systems
The development of effective drug delivery systems is a major focus of pharmaceutical research. Peptides are being investigated for their potential to improve the targeting, stability, and release of therapeutic agents.
Self-assembling peptides can form hydrogels, which are three-dimensional networks capable of holding large amounts of water. These hydrogels are attractive materials for drug delivery because of their biocompatibility and tunable properties. H-Ile-Gly-OH, due to its amphiphilic character, could potentially be incorporated into self-assembling peptide sequences to influence hydrogel formation and properties. Drugs can be encapsulated within these hydrogels and released in a controlled manner. Conjugating drugs to the peptide backbone is another strategy to create prodrugs that are released upon enzymatic cleavage within the target tissue.
Insights from Studies on Related Peptides with Documented Bioactivity
While research specifically on the bioactivity of H-Ile-Gly-OH is ongoing, studies on related di- and tripeptides provide valuable insights into its potential pharmacological effects. For example, various peptides containing glycine or isoleucine have demonstrated a range of biological activities.
Glycine-containing peptides: Tripeptides such as H-Gly-Lys-Gly-OH and H-Gly-His-Gly-OH are used in life science research, for instance, in the synthesis of proteins like casein and as modulators of cellular processes. medchemexpress.commol-scientific.com Trifluoroacetic acid (TFA), often present as a salt in synthetic peptides, can interfere with cellular assays, highlighting the importance of peptide purity in research. mol-scientific.com
Enzyme Substrates & Probes: Peptides containing isoleucine are often part of sequences designed as specific substrates for enzymes like caspases, which are involved in apoptosis. peptide.co.jp For example, Ac-Ile-Glu-Thr-Asp-MCA is a known substrate for procaspase-3 cleaving enzymes. peptide.co.jp
Neuroprotective Effects: Certain food-derived peptides have been shown to have neuroprotective effects and the ability to cross the blood-brain barrier (BBB). mdpi.com While the BBB transport of H-Ile-Gly-OH has not been specifically detailed, its physicochemical properties could influence its potential for brain delivery.
Improving Protein Properties: The substitution of amino acids in a protein sequence can significantly affect its properties. For instance, substituting certain residues with glycine has been shown to improve protein thermostability by providing conformational flexibility. mdpi.com This fundamental research underscores the significant impact even the simplest amino acids can have on the structure and function of larger molecules.
The study of these related compounds helps to build a broader understanding of how simple peptides like H-Ile-Gly-OH might interact with biological systems and provides a rationale for its further investigation in various therapeutic and biotechnological applications.
Peptides Affecting Platelet Activation
There is no direct scientific evidence available to suggest that the dipeptide H-Ile-Gly-OH has a measurable effect on platelet activation. Research in this area has, however, extensively documented the role of one of its constituent amino acids, glycine.
Studies have shown that glycine can reduce platelet aggregation. This effect is thought to be mediated through glycine-gated chloride channels present on platelets. The binding of glycine to these receptors leads to an influx of chloride ions, causing hyperpolarization of the platelet membrane. This hyperpolarization, in turn, inhibits the agonist-induced influx of calcium, a critical step in the platelet activation and aggregation cascade. Both in vitro and in vivo studies in rats have demonstrated that dietary glycine can significantly decrease the amplitude of platelet aggregation stimulated by ADP or collagen and increase bleeding time. Furthermore, the inhibitory effect of glycine on platelet aggregation has also been observed in human platelets.
Peptides with Anti-tumor Activity
Specific research on the anti-tumor activity of the dipeptide H-Ile-Gly-OH is not available in the current scientific literature. However, studies have explored the role of its components, particularly glycine, in cancer biology.
Research has indicated that glycine may possess anti-tumorigenic properties. For instance, dietary glycine has been shown to inhibit the growth of colorectal liver metastases in animal models. The proposed mechanism for this effect is not a direct cytotoxic action on cancer cells but rather an inhibition of tumor neo-vascularization, essentially cutting off the tumor's blood supply. This anti-angiogenic effect of glycine does not appear to interfere with the efficacy of standard chemotherapy regimens like FOLFOX.
It is crucial to note that these findings are specific to glycine. The potential anti-tumor activity of the dipeptide H-Ile-Gly-OH has not been investigated, and it is unknown whether it would exhibit similar, different, or no effects in this context.
Peptides influencing Neural Stem Cell Attachment and Growth
Currently, there is no research available that specifically examines the influence of the dipeptide H-Ile-Gly-OH on the attachment and growth of neural stem cells. The regulation of neural stem cell behavior is a complex process involving a multitude of signaling molecules and extracellular matrix components. While various peptides have been identified and designed to influence neural stem cell fate, H-Ile-Gly-OH has not been among those studied in this capacity. Future research would be necessary to determine if this dipeptide has any role in the intricate processes of neural stem cell biology.
Peptides in Pain Therapies (Glycine receptor modulators)
There is no evidence to suggest that H-Ile-Gly-OH acts as a modulator of glycine receptors or has any application in pain therapies. The field of pain research has a significant focus on the glycinergic system, as glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, playing a crucial role in processing pain signals.
Glycine exerts its inhibitory effects by binding to and activating glycine receptors (GlyRs), which are ligand-gated chloride channels. The activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire, thus dampening pain transmission.
Therapeutic strategies in this area often focus on developing molecules that can enhance the function of GlyRs, thereby increasing inhibitory signaling. These can include direct agonists that mimic the action of glycine, or allosteric modulators that bind to a different site on the receptor to enhance glycine's effect. While a variety of compounds have been investigated as potential GlyR modulators, the dipeptide H-Ile-Gly-OH has not been identified as one of them. The structural requirements for binding to and modulating glycine receptors are specific, and there is no basis to assume that H-Ile-Gly-OH would have this activity.
Advanced Research Methodologies Applied to H Ile Gly Oh Studies
Computational Chemistry and Bioinformatics
Computational approaches are indispensable for predicting and analyzing the behavior of peptides like H-Ile-gly-OH at a molecular level. These in silico methods provide insights that can guide and complement wet-lab experiments.
Predictive Modeling of Interactions and Dynamics
While specific molecular dynamics (MD) simulations for H-Ile-gly-OH are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on similar dipeptides containing isoleucine. MD simulations are powerful tools used to investigate the structural and conformational properties of peptides in different solvent environments, such as water or methanol. researchgate.netacs.orgacs.org These simulations can predict how dipeptides self-assemble and the stability of the resulting structures. researchgate.netacs.orgacs.org
For instance, studies on dipeptides like Alanine-Isoleucine (Ala-Ile) and Isoleucine-Isoleucine (Ile-Ile) use all-atom MD simulations to explore their conformational properties and self-assembly tendencies. acs.orgacs.org Such predictive modeling can reveal the influence of factors like solvent and temperature on the peptide's structure and aggregation. acs.org The solvation free energy of peptides containing isoleucine has also been estimated using MD simulations, providing insights into their thermodynamic properties in aqueous solutions. nih.gov These computational methods could be applied to H-Ile-gly-OH to model its interactions with water molecules, other solutes, and biological macromolecules, as well as to predict its dynamic behavior and conformational landscape.
Table 1: Examples of Parameters Investigated in Molecular Dynamics Simulations of Dipeptides
| Parameter Studied | Method | Insights Gained |
| Self-Assembly Propensity | All-Atom Molecular Dynamics (MD) | Understanding of how dipeptides aggregate in solution. researchgate.netacs.orgacs.org |
| Conformational Properties | All-Atom Molecular Dynamics (MD) | Identification of stable and transient peptide structures. acs.orgacs.org |
| Effect of Solvent | Molecular Dynamics (MD) | Elucidation of how different solvents (e.g., water, methanol) affect peptide structure and assembly. researchgate.netacs.orgacs.org |
| Effect of Temperature | Molecular Dynamics (MD) | Assessment of the thermal stability of peptide conformations. acs.org |
| Solvation Free Energy | Molecular Dynamics (MD) | Thermodynamic understanding of peptide-solvent interactions. nih.gov |
Sequence Analysis in Peptide Databases
H-Ile-gly-OH is cataloged in several public bioinformatics databases, which serve as crucial resources for sequence analysis and information retrieval. The presence of this dipeptide in databases like FooDB, the Human Metabolome Database (HMDB), and PubChem indicates its recognition as a known chemical entity. foodb.cahmdb.canih.gov
These databases provide a wealth of information, including:
Chemical Identifiers: CAS numbers, PubChem CIDs, and HMDB IDs. hmdb.canih.gov
Chemical Formula and Molecular Weight: C8H16N2O3 and 188.22 g/mol , respectively. nih.gov
Synonyms: Including Ile-Gly, IG dipeptide, and Isoleucylglycine (B13387020). nih.gov
Ontological Classification: H-Ile-gly-OH is classified as a dipeptide. foodb.cahmdb.ca
Physicochemical Properties: Computed properties such as LogP and polar surface area are often available. nih.gov
Analysis of such database entries can reveal the context in which H-Ile-gly-OH has been identified, for example, its detection in certain foods like chicken and pork, suggesting it may be a biomarker for consumption of these products. foodb.ca Furthermore, these databases often link to relevant scientific literature, although specific research articles on H-Ile-gly-OH are noted to be limited. foodb.ca The sequence "this compound" can also be searched for within larger protein and peptide sequence databases to understand its prevalence and structural context in naturally occurring proteins.
In Vitro Research Models
In vitro models are essential for studying the biological effects of compounds like H-Ile-gly-OH in a controlled laboratory setting. These models include cell cultures, enzymatic assays, and bioactivity screens.
Cell Culture Studies (e.g., C2C12 myoblasts)
While direct studies of H-Ile-gly-OH on C2C12 myoblasts, a common cell line for studying muscle differentiation and metabolism, are not widely reported, research on its constituent amino acids, isoleucine and glycine (B1666218), provides a basis for potential effects.
Isoleucine has been shown to stimulate glucose uptake in C2C12 myotubes, an effect mediated by the PI3K pathway. nih.gov It has also been found to improve muscle cell proliferation and differentiation programs. nih.gov Glycine, on the other hand, has demonstrated a protective effect against muscle cell wasting in C2C12 myotubes under catabolic conditions, with its effects being mediated through mTORC1 signaling. nih.govfrontiersin.org Given that dipeptides can sometimes be more readily absorbed by cells than free amino acids, it is plausible that H-Ile-gly-OH could influence myoblast proliferation, differentiation, and metabolism. illinois.edu Another collagen-derived dipeptide, hydroxyprolyl-glycine, has been shown to promote C2C12 myoblast differentiation and myotube hypertrophy. osti.gov Future cell culture studies could directly assess the impact of H-Ile-gly-OH on these processes in C2C12 cells.
Table 2: Observed Effects of Isoleucine and Glycine on C2C12 Myoblasts
| Amino Acid | Effect Observed in C2C12 Cells | Signaling Pathway Implicated |
| Isoleucine | Stimulated glucose uptake | PI3K nih.gov |
| Isoleucine | Improved cell proliferation and differentiation | - nih.gov |
| Glycine | Protected against myotube wasting (atrophy) | mTORC1 nih.govfrontiersin.org |
Enzymatic Assays
Enzymatic assays are used to determine if a compound acts as a substrate, inhibitor, or modulator of a specific enzyme. In the context of H-Ile-gly-OH, a primary area of investigation would be its susceptibility to hydrolysis by peptidases. Dipeptides are subject to enzymatic cleavage of their peptide bond. nih.gov The hydrolysis of dipeptides can be studied under various conditions to understand their stability and breakdown into their constituent amino acids. researchgate.net
Furthermore, isoleucine-containing compounds can be investigated as potential inhibitors of specific enzymes. For example, analogues of isoleucine have been designed as competitive inhibitors of isoleucine 2-epimerase, an enzyme involved in bacterial amino acid metabolism. nih.gov Enzymatic assays could be designed to screen H-Ile-gly-OH for inhibitory activity against a panel of proteases or other enzymes where the isoleucine or glycine moiety might interact with the active site. Such assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound. peptide.co.jp
Bioactivity Screening
Bioactivity screening involves testing a compound across a range of biological assays to identify potential therapeutic effects. While there is a lack of specific bioactivity screening data for H-Ile-gly-OH, the known biological roles of its constituent amino acids suggest potential areas for investigation.
Glycine is known to have anti-inflammatory, cytoprotective, and immunomodulatory properties. eurekaselect.com Isoleucine plays a role in regulating glucose metabolism. nih.gov Bioactivity screening of H-Ile-gly-OH could, therefore, focus on assays related to:
Anti-inflammatory activity: Measuring the inhibition of inflammatory cytokine production in immune cells.
Antioxidant potential: Assessing the ability to scavenge free radicals or upregulate antioxidant enzymes.
Metabolic effects: Investigating the impact on glucose and lipid metabolism in relevant cell types, such as adipocytes or hepatocytes.
Neurological activity: Given glycine's role as a neurotransmitter, screening for effects on neuronal cells could be warranted.
High-throughput screening methods could be employed to test H-Ile-gly-OH against a large number of biological targets to uncover novel bioactivities. nih.gov
Development of Analytical Techniques Specific to H-Ile-Gly-OH
The accurate detection and quantification of the dipeptide H-Ile-Gly-OH (Isoleucyl-glycine) in various matrices necessitate the development and application of highly specific and sensitive analytical techniques. Researchers employ a range of chromatographic and spectroscopic methods to identify and characterize this compound, often requiring derivatization to enhance its volatility or detectability. The choice of technique is contingent upon the sample matrix, the required sensitivity, and the specific research question, such as distinguishing between structural isomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of dipeptides like H-Ile-Gly-OH. Reversed-phase HPLC, in particular, is frequently utilized, separating compounds based on their hydrophobicity. For polar molecules such as dipeptides, which may exhibit limited retention on conventional C18 columns, alternative approaches like hydrophilic interaction liquid chromatography (HILIC) or the use of ion-pairing reagents are common strategies. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent, which facilitates the retention of polar analytes. The retention behavior of H-Ile-Gly-OH would be influenced by the specific column chemistry, mobile phase composition, and pH. For instance, studies on similar dipeptides have demonstrated successful separation using mixed-mode columns that combine reversed-phase and ion-exchange mechanisms, allowing for the analysis of underivatized amino acids and peptides. sielc.comhelixchrom.com
Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful tool for the definitive identification and quantification of H-Ile-Gly-OH. This technique offers high sensitivity and selectivity, enabling the detection of the dipeptide at low concentrations in complex biological samples. nih.gov In a typical LC-MS/MS workflow, the dipeptide is first separated by HPLC and then introduced into the mass spectrometer. Through electrospray ionization (ESI), the molecule is ionized, and the precursor ion corresponding to the molecular weight of H-Ile-Gly-OH is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), generating a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound. For H-Ile-Gly-OH, characteristic fragments would arise from the cleavage of the peptide bond, as well as losses from the isoleucine and glycine side chains. A study developing a UPLC-MS/MS method for a range of dipeptides demonstrated the capability to separate and detect structural isomers, such as Gly-Leu and Leu-Gly, which is crucial for the specific analysis of H-Ile-Gly-OH. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for the analysis of volatile compounds. Since dipeptides are non-volatile, a derivatization step is essential to increase their volatility for GC analysis. A common approach involves the esterification of the carboxyl group and acylation of the amino group. For instance, N-trifluoroacetyl (TFA) amino acid methyl esters are frequently prepared. rsc.org The derivatized H-Ile-Gly-OH can then be separated on a GC column and detected by the mass spectrometer. The retention time in the gas chromatogram and the mass spectrum of the derivative provide the necessary information for its identification and quantification. The mass spectrum would exhibit characteristic fragments resulting from the derivatized dipeptide.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of H-Ile-Gly-OH. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the molecular structure. 1H NMR spectroscopy reveals the number of different types of protons and their connectivity, while 13C NMR spectroscopy provides information about the carbon skeleton. Predicted 13C NMR data for isoleucyl-glycine in D2O is available in public databases and serves as a useful reference. hmdb.ca
**Table 1: Predicted 13C NMR Chemical Shifts for H-Ile-Gly-OH in D2O**| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Cα (Isoleucine) | 60.5 |
| Cβ (Isoleucine) | 38.1 |
| Cγ (Isoleucine) | 26.2 |
| Cγ' (Isoleucine) | 16.3 |
| Cδ (Isoleucine) | 12.0 |
| C=O (Isoleucine) | 174.9 |
| Cα (Glycine) | 43.8 |
| C=O (Glycine) | 177.2 |
Experimental NMR studies on similar dipeptides and amino acids provide a framework for the expected spectral features of H-Ile-Gly-OH. The chemical shifts of the protons and carbons would be influenced by their chemical environment, and coupling constants would provide information about the dihedral angles between adjacent protons, aiding in conformational analysis.
**Table 2: Overview of Analytical Techniques for H-Ile-Gly-OH**| Technique | Principle | Sample Preparation | Key Findings/Applications |
|---|---|---|---|
| Reversed-Phase HPLC | Separation based on hydrophobicity. | Minimal, direct injection of aqueous samples. | Quantification of dipeptides in various matrices. Separation of isomers may require specialized columns or mobile phases. sielc.comnih.gov |
| HILIC | Separation of polar compounds. | Direct injection, suitable for polar analytes. | Improved retention and separation of polar dipeptides compared to reversed-phase HPLC. nih.gov |
| LC-MS/MS | Separation by HPLC followed by mass-based detection and fragmentation. | Minimal, direct injection. | Highly sensitive and specific identification and quantification in complex mixtures like biological fluids. nih.govmdpi.com |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Derivatization required (e.g., esterification and acylation). | Analysis of dipeptides after conversion to volatile derivatives. Provides structural information from fragmentation patterns. rsc.org |
| NMR Spectroscopy | Interaction of nuclear spins with a magnetic field. | Dissolution in a deuterated solvent (e.g., D2O). | Unambiguous structure elucidation and conformational analysis. hmdb.ca |
Future Directions and Unexplored Avenues in H Ile Gly Oh Research
Elucidation of Novel Biological Functions
While H-Ile-gly-OH is a product of protein catabolism, emerging research on other dipeptides suggests they can act as more than just metabolic intermediates, possessing unique cell-signaling and regulatory properties. hmdb.caoup.com A primary future direction is the systematic investigation of H-Ile-gly-OH's potential to actively modulate cellular processes. Research should be designed to uncover whether this dipeptide can act as a signaling molecule, similar to quasi-hormones, to regulate cell functions. nih.gov
Key research questions to be addressed include its ability to interact with specific cell surface receptors, influence intracellular signaling cascades, or regulate gene expression. Studies on other dipeptides have shown they can bind to and inhibit enzymes, thereby altering metabolic fluxes. oup.com A similar approach could reveal if H-Ile-gly-OH has specific enzymatic or protein targets, thus identifying novel biological pathways it may influence.
| Proposed Research Area | Rationale | Potential Impact |
| Receptor Binding Assays | To determine if H-Ile-gly-OH interacts with known or orphan G protein-coupled receptors (GPCRs) or other cell surface receptors. | Identification of a direct signaling mechanism, opening new avenues for understanding its physiological role. |
| Kinase Inhibition Profiling | To screen H-Ile-gly-OH against a panel of protein kinases to identify potential regulatory effects on signaling pathways. | Could reveal unexpected roles in cellular processes like proliferation, differentiation, and apoptosis. |
| Gene Expression Analysis | Using transcriptomics (e.g., RNA-seq) to analyze changes in gene expression in cells or tissues upon exposure to H-Ile-gly-OH. | Provides a broad overview of the cellular pathways and biological processes affected by the dipeptide. |
| Antioxidant Capacity Assays | To evaluate the potential of H-Ile-gly-OH to scavenge free radicals or modulate oxidative stress pathways. | Could establish a previously unknown cytoprotective function, relevant to various pathological conditions. |
Investigation of Post-Translational Modifications and their Impact
Post-translational modifications (PTMs) are crucial mechanisms that expand the functional diversity of the proteome by covalently adding functional groups to proteins and peptides. thermofisher.com These modifications, including phosphorylation, glycosylation, and acetylation, can dramatically alter a peptide's stability, conformation, and biological activity. ambiopharm.comsigmaaldrich.com To date, there has been little to no investigation into whether H-Ile-gly-OH undergoes PTMs in vivo.
Future research should focus on identifying potential PTMs on H-Ile-gly-OH and understanding their functional consequences. For instance, the addition of a phosphate (B84403) group (phosphorylation) could introduce a negative charge, fundamentally altering its interaction with cellular targets. jackwestin.com Similarly, glycosylation, the attachment of sugar moieties, could affect its stability and distribution. thermofisher.comsigmaaldrich.com Elucidating the enzymatic machinery responsible for these modifications and the conditions under which they occur will be critical.
Development of H-Ile-gly-OH Derivatives with Enhanced Properties
Natural peptides often face limitations as therapeutic agents due to poor metabolic stability and low bioavailability. nih.gov A significant future avenue for H-Ile-gly-OH research lies in the field of medicinal chemistry, specifically the design and synthesis of derivatives with enhanced drug-like properties. benthamdirect.com Strategies that have proven successful for other peptides could be applied to H-Ile-gly-OH to improve its therapeutic potential. nih.govmdpi.com
Key modification strategies could include:
Cyclization: Converting the linear peptide into a cyclic structure can increase resistance to degradation by proteases and lock the molecule into a more bioactive conformation. ambiopharm.comnih.gov
N-methylation: Methylating the peptide backbone can enhance metabolic stability and improve cell permeability. nih.gov
Lipidation: Attaching a fatty acid chain can promote membrane binding and extend the molecule's circulating half-life. ambiopharm.com
D-amino acid substitution: Replacing the natural L-amino acids with their D-isomers can make the peptide unrecognizable to many proteolytic enzymes, thereby increasing its stability. ambiopharm.comnih.gov
These chemical modifications could transform H-Ile-gly-OH from a transient metabolite into a stable and potent modulator of specific biological targets. mdpi.com
Integration with Systems Biology and Omics Approaches
To fully comprehend the biological relevance of H-Ile-gly-OH, it is essential to study it within a broader physiological context. Systems biology, through the integration of multiple "omics" technologies, provides a holistic framework for understanding complex biological systems. nih.govfrontiersin.org Future research should leverage these high-throughput approaches to map the role of H-Ile-gly-OH within complex molecular networks. nih.gov
Metabolomics studies can be employed to quantify the levels of H-Ile-gly-OH in various tissues and biofluids under different physiological and pathological conditions. griffith.edu.au Correlating these levels with data from genomics, transcriptomics, and proteomics could reveal novel associations and generate new hypotheses about its function. nih.govgriffith.edu.au For example, identifying genetic variants associated with altered H-Ile-gly-OH levels could provide insights into its synthesis and degradation pathways and their link to disease susceptibility. mdpi.com This integrative approach will be crucial for moving beyond a single-molecule focus to a network-level understanding of its biological importance. mdpi.com
Exploration of H-Ile-gly-OH in Specific Disease Models
Preliminary research on related dipeptides and their constituent amino acids points toward potential involvement in various pathological states. For instance, the dipeptide Leucine-glycine has demonstrated protective effects in an experimental model of diabetes. nih.gov Furthermore, metabolites of glycine (B1666218) have been associated with coronary artery disease, and Isoleucyl-Glycine has been identified as a metabolite of interest in colorectal cancer studies. hmdb.canih.gov
Building on these observations, a critical future direction is the systematic evaluation of H-Ile-gly-OH in relevant preclinical disease models. This research could uncover potential therapeutic or diagnostic value.
| Proposed Disease Model | Rationale | Key Endpoints to Investigate |
| Metabolic Disorders (e.g., Type 2 Diabetes) | The related dipeptide Leu-Gly showed preventive effects on blood glucose elevation and β-cell dysfunction. nih.gov | Glucose homeostasis, insulin (B600854) sensitivity, β-cell function and survival, and inflammatory markers. |
| Cardiovascular Disease (e.g., Atherosclerosis) | Glycine metabolism has been genetically and epidemiologically linked to coronary artery disease risk. mdpi.comnih.gov | Aortic lesion formation, lipid profiles, blood pressure, and markers of endothelial dysfunction. |
| Oncology (e.g., Colorectal Cancer) | H-Ile-gly-OH was identified in metabolomic profiles of human colorectal cancers. hmdb.ca | Tumor growth and progression, cell proliferation, apoptosis, and impact on tumor microenvironment. |
| Neurodegenerative Disorders | Other dipeptides and cyclic dipeptides have shown neuroprotective effects. researchgate.netmdpi.com | Neuronal viability, markers of oxidative stress and inflammation, cognitive function, and protein aggregation. |
Q & A
Q. How can researchers differentiate H-Ile-gly-OH’s direct vs. indirect effects in signaling pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
